![molecular formula C21H28N4O12 B607170 DNP-PEG4-NHS ester CAS No. 858126-78-0](/img/structure/B607170.png)
DNP-PEG4-NHS ester
Overview
Description
DNP-PEG4-NHS ester is a PEG linker containing a DNP moiety and an NHS ester terminal group . DNP is involved in biological applications such as participating in ion transport across membranes . The NHS ester can react with primary amines to form stable amide bonds .
Synthesis Analysis
The synthesis of DNP-PEG4-NHS ester involves the reaction of the NHS ester group with primary amines to form a stable amide bond .Molecular Structure Analysis
The molecular formula of DNP-PEG4-NHS ester is C21H28N4O12 . It has a molecular weight of 528.47 .Chemical Reactions Analysis
The terminal NHS ester group of DNP-PEG4-NHS ester readily reacts with primary amines to form a stable amide bond . The hydrophilic PEG linker increases the number of DNP groups conjugated to a biological molecule without causing precipitation .Physical And Chemical Properties Analysis
DNP-PEG4-NHS ester has a molecular weight of 528.47 . It has much better water solubility compared to the commonly used DNP-X SE .Scientific Research Applications
Amine-Reactive Building Block
DNP-PEG4-NHS ester is an excellent amine-reactive building block . It readily reacts with primary amines to form a stable amide bond . This property makes it useful in a variety of biochemical applications where stable linkage of molecules is required.
Development of DNP Probes
This compound is used for developing DNP probes that can be recognized by anti-DNP antibodies . This is particularly useful in immunoassays and other antibody-based detection methods.
FRET Quencher
DNP-PEG4-NHS ester can also be used as an excellent amine-reactive FRET (Fluorescence Resonance Energy Transfer) quencher paired with Trp or Tyr . This makes it valuable in the study of protein structure and conformational changes.
Enhanced Water Solubility
Compared to the commonly used DNP-X SE, DNP-PEG4-NHS ester has much better water solubility . This improved solubility can be advantageous in various biological applications where water-based solutions are preferred.
Ion Transport Across Membranes
DNP is involved in biological applications such as participating in ion transport across membranes . The DNP moiety in DNP-PEG4-NHS ester could potentially be used in studies related to ion transport.
Biomolecular Coupling
DNP-PEG4-NHS ester plays an important role in the study of biomolecular coupling . By introducing PEG4 segments, it can reduce non-specific adsorption, reduce background interference, and make protein labeling results more accurate and reliable .
Mechanism of Action
Target of Action
The primary target of DNP-PEG4-NHS ester is the primary amines present in biological molecules . The compound is designed to react with these amines to form stable amide bonds .
Mode of Action
DNP-PEG4-NHS ester contains a DNP moiety and an NHS ester terminal group . The DNP moiety is involved in biological applications such as participating in ion transport across membranes . The NHS ester terminal group readily reacts with primary amines to form stable amide bonds . This reaction allows the compound to bind to its target molecules and exert its effects.
Biochemical Pathways
It’s known that the compound participates in ion transport across membranes . This suggests that it may influence pathways related to ion transport and homeostasis.
Pharmacokinetics
The compound contains ahydrophilic PEG linker , which increases the water solubility of the compound in aqueous media . This property likely enhances the bioavailability of the compound, allowing it to reach its target sites more effectively.
Result of Action
The primary result of the action of DNP-PEG4-NHS ester is the formation of stable amide bonds with primary amines . This allows the compound to bind to its target molecules and exert its effects. Additionally, the compound is used as an excellent amine-reactive building block for developing DNP probes that can be recognized by anti-DNP antibodies .
Action Environment
The action of DNP-PEG4-NHS ester is influenced by the environment in which it is used. The compound’s hydrophilic PEG linker enhances its water solubility, allowing it to function effectively in aqueous environments . Furthermore, the compound’s stability and functionality are ensured by the introduction of PEG, which reduces potential interference with biological molecules .
Safety and Hazards
Future Directions
DNP-PEG4-NHS ester is an excellent amine-reactive building block for developing DNP probes that can be recognized by anti-DNP antibodies . It might also be used as an excellent amine-reactive FRET quencher paired with Trp or Tyr .
Relevant Papers There are several papers related to DNP-PEG4-NHS ester. For example, one paper discusses the preventative and therapeutic effects of low-dose ionizing radiation on the allergic response of rat basophilic leukemia cells . Another paper discusses age-associated oxidative modifications of mitochondrial α-subunit of F1 ATP synthase from mouse skeletal muscles . These papers provide valuable insights into the potential applications of DNP-PEG4-NHS ester.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O12/c26-19-3-4-20(27)23(19)37-21(28)5-7-33-9-11-35-13-14-36-12-10-34-8-6-22-17-2-1-16(24(29)30)15-18(17)25(31)32/h1-2,15,22H,3-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBOCCBKQAMCSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DNP-PEG4-NHS ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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